molecular formula C18H15N3O3S B2546916 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide CAS No. 294668-21-6

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2546916
CAS No.: 294668-21-6
M. Wt: 353.4
InChI Key: SGDKAVSBILDRIA-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methyl, nitrophenyl, and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(3-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
  • 2-methyl-N-(3-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-5-carboxamide
  • 2-methyl-N-(3-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-4-3-5-14(10-11)20-18(22)17-16(19-12(2)25-17)13-6-8-15(9-7-13)21(23)24/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDKAVSBILDRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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